9-(3-phenylpropyl)-9H-fluorene
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Overview
Description
9-(3-phenylpropyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a phenylpropyl group attached to the ninth position of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-phenylpropyl)-9H-fluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boron reagent is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
9-(3-phenylpropyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
9-(3-phenylpropyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-(3-phenylpropyl)-9H-fluorene involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanol: A compound with a similar phenylpropyl group but different core structure.
3-Phenylpropanal: Another related compound with an aldehyde functional group.
Uniqueness
9-(3-phenylpropyl)-9H-fluorene is unique due to its fluorene core, which imparts specific chemical and physical properties. This makes it distinct from other phenylpropyl derivatives and suitable for specialized applications.
Properties
CAS No. |
278188-48-0 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
9-(3-phenylpropyl)-9H-fluorene |
InChI |
InChI=1S/C22H20/c1-2-9-17(10-3-1)11-8-16-22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2 |
InChI Key |
SHOBBNKLWIOTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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